molecular formula C12H12N6O3 B2537975 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034384-42-2

5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2537975
CAS No.: 2034384-42-2
M. Wt: 288.267
InChI Key: YASICGQNTLAOSU-UHFFFAOYSA-N
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Description

5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a synthetic compound characterized by its intricate molecular structure. Known for its unique combination of isoxazole, oxadiazole, and pyrazole rings, this compound has sparked interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide typically involves the sequential assembly of its distinct rings. The process might start with the formation of the pyrazole ring, followed by the oxadiazole ring and finally integrating these with the isoxazole framework. The key steps often include:

  • Condensation reactions: to form the core rings.

  • Methylation reactions: to introduce the methyl groups.

  • Amidation: to attach the carboxamide group.

Industrial Production Methods

Industrial synthesis methods are optimized for scalability and cost-efficiency. These methods often employ automated systems to carry out the reactions under controlled conditions, ensuring high yield and purity. Continuous flow synthesis and microwave-assisted synthesis are potential techniques utilized to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions may target the oxadiazole ring, converting it to its reduced form.

  • Substitution: : Halogenation and nitration are common substitution reactions that can modify the aromatic rings within the compound.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substituting agents: : Chlorine (Cl2), bromine (Br2), nitronium ion (NO2+).

Major Products

  • Oxidized forms include derivatives with hydroxyl groups or ketones.

  • Reduced forms might feature amine or hydroxyl groups.

  • Substituted products could have halogen atoms or nitro groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

The compound has diverse applications in several research areas:

  • Chemistry: : Utilized as a building block in organic synthesis, facilitating the creation of complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule, displaying antimicrobial, antifungal, and anticancer activities.

  • Medicine: : Explored as a lead compound for drug development due to its potential therapeutic properties.

  • Industry: : Used in the development of specialty chemicals and materials, such as novel polymers and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and DNA molecules.

  • Pathways: : Can modulate signaling pathways, inhibit enzyme activity, or bind to DNA, affecting gene expression.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds with similar functional groups, 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide stands out due to the specific arrangement and combination of its rings, imparting unique physicochemical properties and biological activities.

Similar Compounds

  • 1,2,4-oxadiazole derivatives: : Similar in structure but differ in the substitution pattern and ring fusion.

  • Isoxazole derivatives: : Share the isoxazole ring but vary in the other substituents and functional groups.

  • Pyrazole derivatives: : Contain the pyrazole ring, yet differ in their additional rings and substituents.

Properties

IUPAC Name

5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-7-3-9(16-20-7)12(19)13-5-10-15-11(17-21-10)8-4-14-18(2)6-8/h3-4,6H,5H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASICGQNTLAOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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